
1,5-Naphthyridine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Naphthyridine-2-carbohydrazide is a heterocyclic compound that belongs to the naphthyridine family. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of the carbohydrazide group at the 2-position of the naphthyridine ring imparts unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridine-2-carbohydrazide typically involves the condensation of 1,5-naphthyridine-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
1,5-Naphthyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Naphthyridine derivatives with various functional groups.
Reduction: Hydrazine derivatives.
Substitution: Substituted naphthyridine derivatives with different functional groups.
科学的研究の応用
1,5-Naphthyridine-2-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 1,5-naphthyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
1,5-Naphthyridine-2-carbohydrazide can be compared with other similar compounds, such as:
1,8-Naphthyridine derivatives: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms.
Quinolines: These are also bicyclic heterocycles but contain a benzene ring fused to a pyridine ring.
Pyridazines: These compounds have two nitrogen atoms in a six-membered ring but lack the fused bicyclic structure.
The uniqueness of this compound lies in its specific structure and the presence of the carbohydrazide group, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H8N4O |
|---|---|
分子量 |
188.19 g/mol |
IUPAC名 |
1,5-naphthyridine-2-carbohydrazide |
InChI |
InChI=1S/C9H8N4O/c10-13-9(14)8-4-3-6-7(12-8)2-1-5-11-6/h1-5H,10H2,(H,13,14) |
InChIキー |
MVEVFEZRFWARPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=N2)C(=O)NN)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


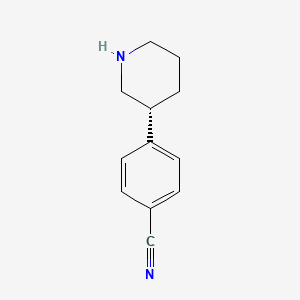
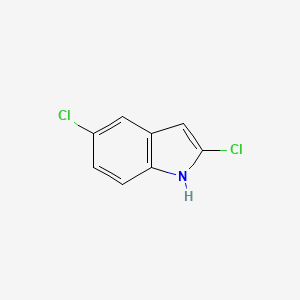



![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11905710.png)

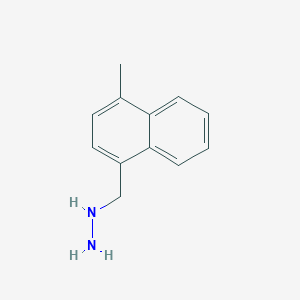
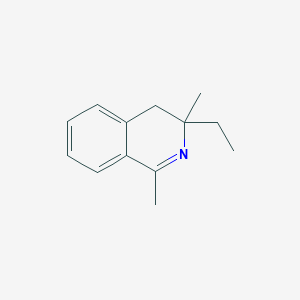

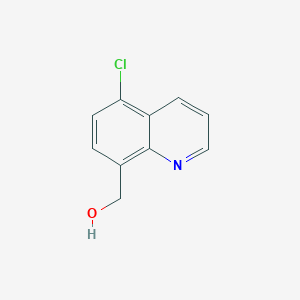
![3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)

![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)
